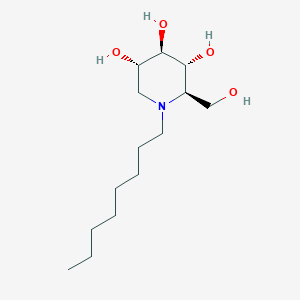
N-Octyl-DNJ
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Octyl-DNJ typically involves the modification of 1-deoxynojirimycin. One common method includes the alkylation of 1-deoxynojirimycin with octyl bromide under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) with a base like sodium hydride (NaH) to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound can be achieved through microbial fermentation, where specific strains of bacteria or fungi are used to produce 1-deoxynojirimycin, which is then chemically modified to obtain this compound. This method is advantageous due to its scalability and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
N-Octyl-DNJ undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the molecule.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound.
Substitution: This compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides (e.g., octyl bromide) and bases (e.g., sodium hydride) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions typically result in alkylated products .
Aplicaciones Científicas De Investigación
N-Octyl-DNJ has a wide range of scientific research applications:
Chemistry: It is used as a glycosidase inhibitor in various biochemical assays.
Biology: this compound is employed in studies related to carbohydrate metabolism and enzyme inhibition.
Medicine: The compound has potential therapeutic applications in treating diseases such as diabetes, obesity, and viral infections due to its glycosidase inhibitory activity
Mecanismo De Acción
N-Octyl-DNJ exerts its effects primarily through the inhibition of glycosidases. By binding to the active site of these enzymes, it prevents the hydrolysis of glycosidic bonds in carbohydrates, thereby reducing the absorption of glucose in the intestine. This mechanism is particularly beneficial in managing postprandial blood glucose levels in diabetic patients .
Comparación Con Compuestos Similares
Similar Compounds
1-Deoxynojirimycin (DNJ): The parent compound of N-Octyl-DNJ, known for its glycosidase inhibitory activity.
N-Butyl-DNJ: Another derivative with similar biological activities but different pharmacokinetic properties.
N-Nonyl-DNJ: A longer-chain derivative with enhanced lipophilicity and potentially different biological effects
Uniqueness
This compound stands out due to its optimal balance between hydrophilicity and lipophilicity, making it more effective in certain biological contexts compared to its shorter or longer-chain analogs. Its specific structure allows for better interaction with glycosidases, leading to more potent inhibitory effects .
Propiedades
Número CAS |
79206-10-3 |
|---|---|
Fórmula molecular |
C14H29NO4 |
Peso molecular |
275.38 g/mol |
Nombre IUPAC |
(2R,3R,4R,5S)-2-(hydroxymethyl)-1-octylpiperidine-3,4,5-triol |
InChI |
InChI=1S/C14H29NO4/c1-2-3-4-5-6-7-8-15-9-12(17)14(19)13(18)11(15)10-16/h11-14,16-19H,2-10H2,1H3/t11-,12+,13-,14-/m1/s1 |
Clave InChI |
VGSQNAQYXKTCLP-XJFOESAGSA-N |
SMILES isomérico |
CCCCCCCCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O |
SMILES canónico |
CCCCCCCCN1CC(C(C(C1CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



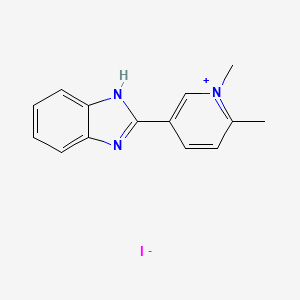
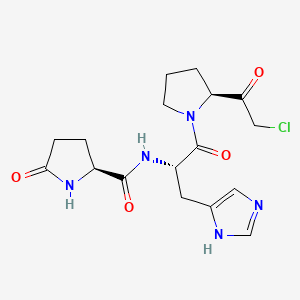
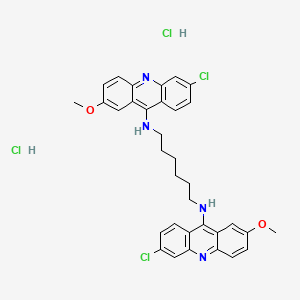
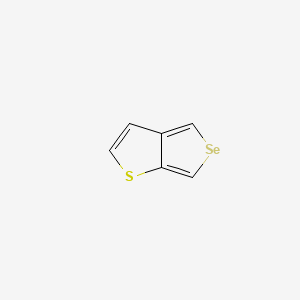
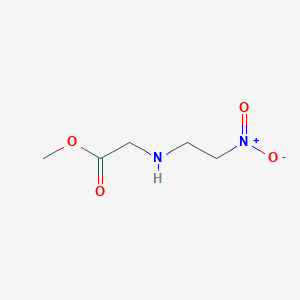

![Butyl [(5-tert-butyl-2-hydroxyphenyl)sulfanyl]acetate](/img/structure/B14450789.png)
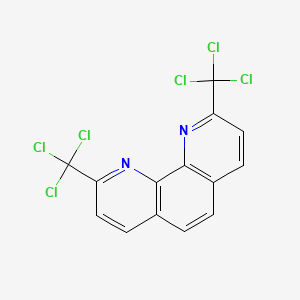
![1H-Indole-2,3-dione, 1-[2-(4-bromophenyl)-2-oxoethyl]-](/img/structure/B14450801.png)
![Diethyl methyl{4-[(1,3-thiazol-2-yl)oxy]phenyl}propanedioate](/img/structure/B14450808.png)

![Methyl [(1S,2S)-2-hexylcyclopropyl]acetate](/img/structure/B14450819.png)

